N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-[(2-Ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-methylphenyl group at position 5 and an ethoxyphenylmethyl moiety linked via an acetamide group. The ethoxy group may enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-25-17-7-5-4-6-16(17)13-21-18(24)12-19-22-23-20(26-19)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWDAWCOVIVPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CC2=NN=C(O2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the alkylation of the oxadiazole intermediate with 2-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the resulting intermediate with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several key reaction types, as observed in structurally analogous oxadiazole-acetamide derivatives:
1.1 Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is typically synthesized via cyclization of hydrazides with carbon disulfide (CS₂) under basic conditions (e.g., potassium hydroxide in ethanol) . This step involves:
-
Hydrazide intermediate formation : Reaction of esters (e.g., ethyl 2-(2-acetamidophenoxy)acetate) with hydrazine hydrate .
-
Cyclization : Addition of CS₂ and KOH under reflux, leading to oxadiazole thiol derivatives .
1.2 Nucleophilic Substitution
The synthesis of the final acetamide linkage often employs 2-bromoacetamide electrophiles reacting with oxadiazole thiols in the presence of bases like NaH or K₂CO₃ . This substitution occurs via:
-
Electrophilic activation : Bromoacetamide derivatives (e.g., 2-bromo-N-substituted acetamides) are generated by reacting aryl amines with 2-bromoacetyl bromide .
-
Thiol displacement : The sulfur atom in oxadiazole thiols acts as a nucleophile, replacing the bromine atom in bromoacetamides .
1.3 Acylation and Esterification
Early synthesis steps involve acylation of phenolic groups (e.g., 2,4-dimethylphenol) or esterification of carboxylic acids (e.g., 2-(1H-indol-3-yl)acetic acid) . These reactions are typically carried out using acylating agents (e.g., acid chlorides) in basic media .
Reaction Conditions and Optimization
Key parameters influencing reaction efficiency include:
3.1 Solvent and Base Selection
-
Ethanol and DMF are commonly used as reaction solvents due to their compatibility with oxadiazole intermediates and electrophilic coupling steps .
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitate deprotonation and nucleophilic attack during substitution reactions .
3.2 Temperature and Time
-
Reflux conditions (60–80°C) are critical for cyclization steps involving CS₂ and hydrazides .
-
Stirring duration : Electrophilic coupling typically requires 6–8 hours at moderate temperatures (e.g., 35°C) .
3.3 Functional Group Reactivity
-
Thiol groups (–SH) in oxadiazole intermediates are highly reactive, enabling substitution with bromoacetamide derivatives .
-
Acetamide groups (–NHCOCH₃) remain stable under basic conditions during cyclization and coupling steps .
Comparative Analysis of Reaction Pathways
Research Findings on Reaction Dynamics
-
Kinetic Control : TLC monitoring is critical for tracking reaction progress, particularly during cyclization and substitution steps .
-
Regioselectivity : The oxadiazole thiol’s sulfur atom preferentially attacks electrophilic centers in bromoacetamides due to its nucleophilicity .
-
Yield Optimization : Acidic workup (e.g., HCl) after cyclization ensures precipitation of oxadiazole thiols, improving purification efficiency .
Scientific Research Applications
Biological Activities
The 1,3,4-oxadiazole moiety, which is integral to the structure of N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, has been associated with a broad spectrum of biological activities. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial , antitumor , and anti-inflammatory properties.
Anticancer Properties
Studies have demonstrated the anticancer potential of 1,3,4-oxadiazole derivatives. For instance:
- A novel series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. One compound exhibited an IC50 value of 1.18 µM against multiple cancer types, indicating strong cytotoxic effects compared to standard treatments .
- Another study reported that certain oxadiazole derivatives showed significant telomerase inhibitory activity in gastric cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
Research highlights the effectiveness of 1,3,4-oxadiazole derivatives against a range of microbial pathogens. The compounds have shown promising results in inhibiting bacterial growth and could serve as lead compounds for developing new antibiotics .
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., HEPG2 and MCF7), derivatives containing the oxadiazole moiety were tested for their ability to inhibit cell proliferation. The results indicated that some compounds had IC50 values significantly lower than established chemotherapeutics, highlighting their potential as effective cancer treatments .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited potent inhibitory effects comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Effects on Physicochemical Properties : The presence of bulky or polar groups (e.g., benzothiazol in ) increases melting points compared to simpler aryl derivatives. Ethoxy groups (as in the target compound) may balance solubility and membrane permeability.
- Synthetic Yields : Yields for oxadiazole-acetamide derivatives typically range from 65% to 88%, influenced by reaction conditions and substituent complexity .
Anticancer Activity
- Docking studies confirmed strong affinity for the MMP-9 active site .
Antimicrobial Activity
- Benzofuran-Oxadiazole Derivatives (): Compounds 2a and 2b showed potent antimicrobial activity, likely due to the benzofuran moiety enhancing membrane disruption .
Enzyme Inhibition
Molecular Docking and Structure-Activity Relationships (SAR)
- Benzodioxol vs.
- Sulfanyl vs. Acetamide Linkers : Sulfanyl groups (e.g., ) can participate in hydrogen bonding, whereas acetamide linkers (as in the target compound) offer conformational flexibility .
Biological Activity
N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
1. Chemical Structure and Properties
The compound features a unique structure characterized by an acetamide backbone linked to a 1,3,4-oxadiazole ring and an ethoxyphenyl group. The molecular formula is CHNO, with a molecular weight of approximately 312.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 312.38 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The synthesis pathway often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids.
3.1 Anticancer Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. A study highlighted that derivatives of oxadiazoles can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Key Findings:
- Caspase Activation: The compound has shown potential in activating caspase-3, a critical enzyme in the apoptosis pathway.
- Cell Viability Assays: MTT assays demonstrated a dose-dependent decrease in cell viability in treated cancer cell lines.
3.2 Anti-inflammatory Effects
In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits.
4. Case Studies
Case Study 1: Anticancer Activity Evaluation
In a controlled study, this compound was tested against various cancer cell lines using standard cytotoxicity assays. The results indicated IC values ranging from 10 to 30 µM across different cell types.
Case Study 2: Mechanistic Studies
Further mechanistic studies revealed that treatment with the compound resulted in significant changes in gene expression profiles associated with apoptosis and inflammation.
5. Conclusion
This compound demonstrates promising biological activities, particularly in anticancer and anti-inflammatory contexts. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. Basic
- Spectroscopic analysis :
- Elemental analysis : Confirmation via CHN analysis (e.g., C: 47.43%, H: 3.57%, N: 15.06% for a derivative) .
What in vitro assays evaluate the bioactivity of these compounds?
Q. Basic
- Antiproliferative activity : Screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values reported for derivatives (e.g., 9.2 µM for compound 3a ) .
- Enzyme inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays, with % inhibition values (e.g., 72% LOX inhibition for a chloro-substituted derivative) .
How can reaction conditions be optimized to improve synthetic yields?
Q. Advanced
-
Catalyst and solvent : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ to enhance nucleophilic substitution efficiency .
-
Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
-
Table : Comparison of methods:
Method Solvent Time (h) Yield (%) Reference Conventional Acetone 8 54–72 Ultrasound Dioxane 0.5 85–90
How do computational methods aid in understanding electronic properties?
Q. Advanced
- DFT studies : B3LYP/6-31G* models predict HOMO-LUMO gaps (e.g., 4.2 eV) and MESP surfaces, identifying electrophilic/nucleophilic sites .
- Molecular docking : Used to assess binding affinities with enzyme targets (e.g., AChE), guiding structural modifications for enhanced interactions .
How to address discrepancies in spectral data during structural elucidation?
Q. Advanced
- Solvent effects : NMR shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, NH protons in DMSO-d₆ show downfield shifts (δ 10.5 vs. δ 9.8 in CDCl₃) .
- Crystallographic validation : Single-crystal XRD resolves ambiguities in tautomeric forms or regiochemistry .
What strategies resolve contradictions between in vitro and in vivo activity data?
Q. Advanced
- Metabolic stability : Assess hepatic microsomal degradation to identify labile functional groups (e.g., ester hydrolysis) .
- Toxicity profiling : In vivo carcinogenicity studies (e.g., Sprague-Dawley rat models) reveal off-target effects not detected in vitro .
How to design derivatives for enhanced enzyme selectivity?
Q. Advanced
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring improve LOX inhibition (IC₅₀: 12 µM vs. 45 µM for unsubstituted analogs) .
- Hybrid scaffolds : Incorporating pyrimidine or benzothiazole moieties enhances AChE selectivity (Ki: 0.8 nM vs. 5.2 nM for parent compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
